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Compound of Interest

Compound Name: JH-X-119-01

Cat. No.: B8194130

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the kinase selectivity profile of JH-
X-119-01, a potent and covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1
(IRAK1). Understanding the precise interactions of this compound with the human kinome is
critical for its development as a therapeutic agent and its application as a chemical probe.

Executive Summary

JH-X-119-01 is a highly selective inhibitor of IRAK1, demonstrating a nanomolar potency for its
primary target and minimal off-target activity across the human kinome.[1][2][3][4][5][6][7] Its
covalent mechanism of action, targeting a specific cysteine residue, contributes to its high
potency and selectivity.[1][2][3][5] This document details the quantitative selectivity data, the
experimental methodologies used for its determination, and the signaling pathway context of its
primary target.

Kinase Selectivity Profile of JH-X-119-01

The selectivity of JH-X-119-01 has been rigorously evaluated, primarily through broad-panel
kinase screening and biochemical assays. The compound exhibits exceptional selectivity for
IRAK1.

Quantitative Inhibition Data
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The following table summarizes the inhibitory activity of JH-X-119-01 against its primary target
and other kinases.

Kinase Target IC50 (nM) Notes

Primary target, potent
inhibition.[1][4][7][8]

IRAK1 9

No significant inhibition
IRAK4 >10,000 observed up to 10 pM.[1][2][3]
[4]1(5]

Identified as a secondary, off-

YSK4 57 .
target kinase.[1][4][5][8]
Identified as a potential off-
target, but biochemical assays
MEK3 Not Determined were not commercially

available at the time of initial
studies.[1][5][8]

A KINOMEScan selectivity score (S(10)) of 0.01 at a 1 uM concentration further underscores
the remarkable selectivity of JH-X-119-01.[1][8]

Experimental Methodologies

The characterization of JH-X-119-01's selectivity involved several key experimental techniques.

Kinome-Wide Selectivity Screening

A comprehensive assessment of kinase selectivity was performed using the KINOMEScan™
platform.

e Principle: This competition binding assay quantitatively measures the ability of a compound
to displace a proprietary, immobilized ligand from the kinase active site. The results are
reported as the percentage of the kinase that remains bound to the immobilized ligand in the
presence of the test compound.
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e Protocol: JH-X-119-01 was screened against a panel of 468 human kinases at a
concentration of 1 uM. The amount of kinase bound to the solid support was measured, and
the results were used to identify off-target kinases.

Biochemical IC50 Determination

Standard biochemical assays were employed to determine the half-maximal inhibitory
concentration (IC50) for the identified primary and off-target kinases.

e Principle: These assays measure the enzymatic activity of the purified kinase in the presence
of varying concentrations of the inhibitor. The IC50 value is the concentration of the inhibitor
required to reduce the kinase activity by 50%.

e Protocol: A typical protocol involves incubating the purified kinase with its specific substrate
and ATP. The rate of substrate phosphorylation is measured, often through the detection of a
labeled phosphate group or a specific antibody. This is repeated across a range of JH-X-
119-01 concentrations to generate a dose-response curve from which the IC50 is calculated.

Mass Spectrometry for Covalent Modification

The covalent inhibitory mechanism of JH-X-119-01 was confirmed through mass spectrometry.

 Principle: By analyzing the mass of the IRAK1 protein before and after incubation with JH-X-
119-01, a mass shift corresponding to the addition of the compound can be detected,
confirming a covalent bond.

o Protocol: Intact IRAK1 protein was incubated with JH-X-119-01. The resulting protein-
inhibitor complex was then analyzed by liquid chromatography-mass spectrometry (LC-MS)
to confirm the covalent adduction.[1] Further digestion of the complex followed by tandem
mass spectrometry (MS/MS) identified the specific site of covalent modification as Cysteine
302.[1][21[3][5]

Signaling Pathway Context

IRAKL1 is a critical serine/threonine kinase that functions as a key downstream effector in the
Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. These pathways
are integral to the innate immune response.
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Dysregulation of IRAK1 signaling, particularly through mutations in the upstream adaptor
protein MYD88, is a hallmark of certain B-cell ymphomas, such as Waldenstrom's
macroglobulinemia (WM) and the Activated B-Cell (ABC) subtype of Diffuse Large B-cell
Lymphoma (DLBCL).[1] In these cancers, the mutated MYDS88 protein constitutively recruits
and activates IRAK1, leading to the downstream activation of the NF-kB transcription factor,
which promotes cell survival and proliferation.[2][3]

The diagram below illustrates the canonical TLR/IL-1R signaling pathway and the central role
of IRAK1.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7667833/
https://ashpublications.org/crawlprevention/governor?content=%2fblood%2farticle%2f130%2fSupplement%25201%2f719%2f83363%2fA-Novel-Highly-Selective-IRAK1-Inhibitor-Jh-X-119
https://www.researchgate.net/publication/350656468_A_Novel_Highly_Selective_IRAK1_Inhibitor_Jh-X-119-01_Shows_Synergistic_Tumor_Cell_Killing_with_Ibrutinib_in_MYD88_Mutated_B-Cell_Lymphoma_Cells
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8194130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

IRAK1 in TLR/IL-1R Signaling

Cell Membrane

TLR/IL-1R

Ligand Binding

Cytoplasm
\

Recruitment

Phosphorylation Inhibition

IKK Complex

Phosphorylation &
Degradation

{Inhibition

|
NF-kB

Translocation

Nucleus

NF-kB

Initiation

\

Gene Transcription

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b8194130?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8194130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Caption: The role of IRAK1 in the TLR/IL-1R signaling pathway and its inhibition by JH-X-119-
01.

The workflow for identifying and characterizing a selective kinase inhibitor like JH-X-119-01 is a

multi-step process.
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Caption: A generalized workflow for the discovery and characterization of a selective kinase
inhibitor.

Conclusion

JH-X-119-01 is a highly potent and exceptionally selective covalent inhibitor of IRAK1. Its well-
defined selectivity profile, with minimal off-target effects, makes it a valuable tool for studying
IRAK1 biology and a promising candidate for therapeutic development in diseases driven by
dysregulated IRAK1 signaling, such as certain B-cell malignancies. The detailed
characterization of its interactions with the human kinome provides a solid foundation for its
continued investigation and potential clinical translation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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